molecular formula C10H10N2O2 B14614452 Benzonitrile, 4-(1-methyl-1-nitroethyl)- CAS No. 58324-82-6

Benzonitrile, 4-(1-methyl-1-nitroethyl)-

Cat. No.: B14614452
CAS No.: 58324-82-6
M. Wt: 190.20 g/mol
InChI Key: DTSZUYRDVOUFQM-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1-methyl-1-nitroethyl)-, also known as 4-(1-methyl-1-nitroethyl)benzonitrile, is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of a benzonitrile group substituted with a 1-methyl-1-nitroethyl group at the para position. It is a member of the nitrile and nitro compound families and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1-methyl-1-nitroethyl)-, typically involves the nitration of 4-isopropylbenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the nitrile group .

Industrial Production Methods

Industrial production of benzonitrile, 4-(1-methyl-1-nitroethyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1-methyl-1-nitroethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(1-methyl-1-aminoethyl)benzonitrile.

    Substitution: 4-(1-methyl-1-nitroethyl)benzamide or 4-(1-methyl-1-nitroethyl)benzoic acid.

    Oxidation: 4-(1-carboxy-1-nitroethyl)benzonitrile.

Scientific Research Applications

Benzonitrile, 4-(1-methyl-1-nitroethyl)-, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1-methyl-1-nitroethyl)-, depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(1-methyl-1-nitroethyl)-, is unique due to the presence of both a nitrile and a nitro group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

58324-82-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(2-nitropropan-2-yl)benzonitrile

InChI

InChI=1S/C10H10N2O2/c1-10(2,12(13)14)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3

InChI Key

DTSZUYRDVOUFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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